Trimethylsilyl dimethylphosphinite Trimethylsilyl dimethylphosphinite
Brand Name: Vulcanchem
CAS No.: 66436-13-3
VCID: VC18316953
InChI: InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3
SMILES:
Molecular Formula: C5H15OPSi
Molecular Weight: 150.23 g/mol

Trimethylsilyl dimethylphosphinite

CAS No.: 66436-13-3

Cat. No.: VC18316953

Molecular Formula: C5H15OPSi

Molecular Weight: 150.23 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl dimethylphosphinite - 66436-13-3

Specification

CAS No. 66436-13-3
Molecular Formula C5H15OPSi
Molecular Weight 150.23 g/mol
IUPAC Name dimethyl(trimethylsilyloxy)phosphane
Standard InChI InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3
Standard InChI Key AIRFYJGWDIFZAN-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OP(C)C

Introduction

Structural and Molecular Characteristics

Trimethylsilyl dimethylphosphinite (Me<sub>2</sub>POSiMe<sub>3</sub>) features a phosphorus atom bonded to two methyl groups, one oxygen atom, and a trimethylsilyl group. The molecular geometry arises from tetrahedral coordination at phosphorus, with bond angles and lengths influenced by the electronegativity differences between silicon, phosphorus, and oxygen. Nuclear magnetic resonance (NMR) studies of related phosphorus-silicon compounds suggest that the <sup>31</sup>P NMR chemical shift for this compound likely falls within the δ +90 to +110 ppm range, characteristic of trivalent phosphorus species with electron-donating substituents .

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.66436-13-3
Molecular FormulaC<sub>5</sub>H<sub>15</sub>OPSi
Molecular Weight150.23 g/mol
Key Functional GroupsP–O–Si, P–C (methyl)

The trimethylsilyl group’s +I effect enhances the nucleophilicity of the phosphorus lone pair, while its steric bulk modulates reaction pathways. This electronic profile distinguishes it from non-silylated phosphinites, which typically exhibit lower thermal stability and reduced resistance to oxidation .

Synthesis and Purification Strategies

Primary Synthetic Routes

The most efficient synthesis involves the reaction of dimethylphosphine oxide with (dimethylamino)trimethylsilane (Me<sub>3</sub>SiNMe<sub>2</sub>). This method, developed by German researchers, achieves yields exceeding 75% under anhydrous conditions :

Me2P(O)H+Me3SiNMe2Me2POSiMe3+Me2NH\text{Me}_2\text{P(O)H} + \text{Me}_3\text{SiNMe}_2 \rightarrow \text{Me}_2\text{POSiMe}_3 + \text{Me}_2\text{NH}

The reaction proceeds via nucleophilic displacement at silicon, with the dimethylamino group acting as a leaving group. Critical parameters include:

  • Strict exclusion of moisture to prevent hydrolysis

  • Reaction temperatures maintained between 0–25°C

  • Use of aprotic solvents (e.g., dry THF or diethyl ether)

Alternative Approaches

Reaction Chemistry and Mechanistic Insights

Thermal Decomposition

At elevated temperatures (>100°C), trimethylsilyl dimethylphosphinite undergoes elimination to form tetramethyldiphosphane monoxide (Me<sub>2</sub>P(O)–PMe<sub>2</sub>) with concurrent release of hexamethyldisiloxane :

2 Me2POSiMe3ΔMe2P(O)–PMe2+(Me3Si)2O2\ \text{Me}_2\text{POSiMe}_3 \xrightarrow{\Delta} \text{Me}_2\text{P(O)–PMe}_2 + (\text{Me}_3\text{Si})_2\text{O}

This transformation highlights the compound’s utility as a precursor to phosphorus-phosphorus bonded species, which are challenging to synthesize via direct methods.

Nucleophilic Additions

The phosphorus center demonstrates remarkable nucleophilicity toward carbonyl compounds. In reactions with aldehydes, the mechanism proceeds through a dipolar intermediate stabilized by silicon-oxygen interactions:

RCHO+Me2POSiMe3RCH(O–)–P(O)Me2–SiMe3+RCH(P(O)Me2)OSiMe3\text{RCHO} + \text{Me}_2\text{POSiMe}_3 \rightarrow \text{RCH(O–)}\text{–P(O)Me}_2\text{–SiMe}_3^+ \rightarrow \text{RCH(P(O)Me}_2\text{)OSiMe}_3

This pathway contrasts with related phosphites, where conjugate addition often predominates over direct carbonyl attack.

Transition Metal Complexation

Trimethylsilyl dimethylphosphinite forms stable complexes with late transition metals. Reaction with dicobalt octacarbonyl yields Co<sub>2</sub>(CO)<sub>6</sub>(Me<sub>2</sub>POSiMe<sub>3</sub>)<sub>2</sub>, characterized by IR carbonyl stretching frequencies at 1980 cm<sup>−1</sup> and 2040 cm<sup>−1</sup>, indicative of electron donation from phosphorus to metal centers . These complexes exhibit enhanced air stability compared to their phosphine analogs.

Table 2: Representative Reactions and Products

Reaction PartnerProduct FormedKey Application
Sulfur (S<sub>8</sub>)Me<sub>2</sub>P(S)OSiMe<sub>3</sub>Thiophosphate synthesis
CF<sub>3</sub>COCF<sub>3</sub>1,3,2λ<sup>5</sup>-DioxaphospholaneFluorinated heterocycles
NaN<sub>3</sub>Me<sub>2</sub>P(N<sub>3</sub>)OSiMe<sub>3</sub>Azide-functionalized reagents

Comparative Analysis with Related Compounds

vs. Dimethyl Trimethylsilyl Phosphite

While both compounds contain P–O–Si linkages, the phosphite derivative (MeO)<sub>2</sub>POSiMe<sub>3</sub> exhibits:

  • Lower thermal stability (decomposes above 80°C)

  • Preferential reactivity in Arbuzov-type rearrangements

  • Reduced nucleophilicity at phosphorus due to electron withdrawal by methoxy groups

vs. Triphenylphosphine

The trimethylsilyl dimethylphosphinite system offers:

  • Greater resistance to oxidation (no P=O formation in air over 24 hrs)

  • Higher Lewis basicity (as measured by Gutmann-Beckett acceptor numbers)

  • Volatility suitable for gas-phase reactions

Applications in Modern Synthetic Chemistry

Heterocycle Synthesis

The compound’s ability to generate P–N and P–S bonds enables efficient construction of phosphorus-containing heterocycles. For instance, reaction with silyl azides produces phosphorimidates serving as precursors to 1,3,2-diazaphospholidines .

Surface Modification

Silicon’s affinity for oxide surfaces allows the creation of self-assembled monolayers on silica nanoparticles. Subsequent phosphorylation introduces sites for catalyst immobilization, demonstrated in recent heterogeneous catalysis trials .

Future Research Directions

Catalytic Applications

Preliminary studies suggest potential in:

  • Asymmetric catalysis using chiral silicon centers

  • Photoredox systems leveraging P→Si charge-transfer states

  • Coordination polymerization of olefins

Materials Science

Ongoing investigations focus on:

  • Hybrid organic-inorganic polymers with P–Si backbones

  • Flame-retardant additives for thermoplastics

  • Lithium-ion battery electrolytes exploiting P–O–Si conductivity

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